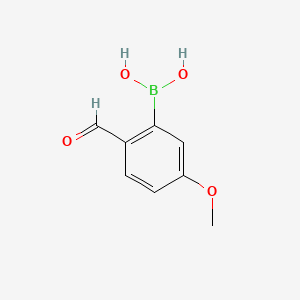

5-Methoxy-2-formylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2-formyl-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISYHZMNRATPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370256 | |

| Record name | 5-Methoxy-2-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40138-18-9 | |

| Record name | 5-Methoxy-2-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 5-Methoxy-2-formylphenylboronic Acid

Abstract: 5-Methoxy-2-formylphenylboronic acid is a valuable bifunctional building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of the formyl and boronic acid moieties, enabling participation in a wide array of chemical transformations such as Suzuki-Miyaura cross-coupling and reductive amination. This guide provides an in-depth technical overview of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Introduction: The Significance of a Bifunctional Building Block

2-Formylphenylboronic acids are a class of compounds that have garnered significant interest due to the presence of two highly versatile functional groups. The aldehyde group serves as a handle for nucleophilic additions, imine/oxime formation, and reductive aminations, while the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions.[1][2] The specific target of this guide, this compound, incorporates a methoxy group that can influence the electronic properties and steric environment of the aromatic ring, making it a key intermediate in the synthesis of complex molecules and bioactive compounds.[3] The synthesis of this molecule, however, presents unique challenges that necessitate careful consideration of the synthetic strategy.

Core Synthetic Strategies: A Mechanistic Dichotomy

The synthesis of this compound can be broadly categorized into two distinct approaches, each with its own set of advantages and limitations:

-

Strategy A: Formylation of a Pre-existing Boronate Ester. This approach involves the introduction of the formyl group onto a methoxyphenylboronic acid derivative.

-

Strategy B: Borylation of a Pre-existing Benzaldehyde. This is the more common approach and involves the introduction of the boronic acid or boronate ester group onto a methoxybenzaldehyde scaffold. This can be achieved through several methods, most notably Directed ortho-Metalation (DoM) or palladium-catalyzed cross-coupling.

This guide will focus on the more prevalent and well-documented methods falling under Strategy B.

Synthesis via Directed ortho-Metalation (DoM)

The Directed ortho-Metalation (DoM) strategy is a powerful tool for the regioselective functionalization of aromatic rings.[4][5] It relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[5][6] The resulting aryllithium intermediate can then be trapped with an appropriate boron-containing electrophile.[5]

Principle and Rationale

In the context of synthesizing this compound, the starting material is 3-methoxybenzaldehyde.[7] The aldehyde group is not a suitable DMG as it readily reacts with organolithium reagents.[4] Therefore, an in situ protection strategy is employed. The aldehyde is temporarily converted to an α-amino alkoxide by reaction with a lithium amide, such as lithium N,N,N'-trimethylethylenediamide (LiTMEDA) or a related chelating diamine. This protected intermediate then directs the lithiation to the C2 position, ortho to the methoxy group, which also acts as a secondary directing group. Subsequent quenching with a trialkyl borate, followed by acidic workup, furnishes the desired boronic acid.

The causality behind this experimental choice lies in the chelation effect. The lithium cation is coordinated by both the oxygen of the methoxy group and the nitrogen of the in situ formed α-amino alkoxide, leading to a thermodynamically stable six-membered ring intermediate that dramatically increases the kinetic acidity of the C2 proton, facilitating its removal by the strong base.[4][8]

Reaction Scheme

Caption: Workflow for DoM synthesis.

Detailed Experimental Protocol

-

Step 1: In situ Protection and Lithiation

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

-

Cool the THF to -78 °C using a dry ice/acetone bath.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) followed by the slow, dropwise addition of sec-butyllithium (s-BuLi). Stir for 15 minutes.

-

Slowly add a solution of 3-methoxybenzaldehyde in anhydrous THF to the reaction mixture. Stir for 1 hour at -78 °C to ensure complete formation of the α-amino alkoxide intermediate.

-

-

Step 2: Borylation

-

To the cold (-78 °C) solution, add triisopropyl borate dropwise. The reaction is often exothermic, so slow addition is crucial to maintain the temperature.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

-

Step 3: Workup and Isolation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) until the pH is acidic (pH ~1-2).

-

Stir vigorously for at least 1 hour to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile) or by column chromatography.

-

Synthesis via Palladium-Catalyzed Miyaura Borylation

An alternative and often milder approach is the palladium-catalyzed Miyaura borylation. This method is particularly useful when the starting material is a readily available aryl halide.

Principle and Rationale

This strategy starts with 2-bromo-4-methoxybenzaldehyde. The carbon-bromine bond is converted to a carbon-boron bond through a palladium-catalyzed cross-coupling reaction with a boron-containing reagent, most commonly bis(pinacolato)diboron (B₂pin₂) or bis-boronic acid [B₂(OH)₄].[9][10] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the diboron reagent, and reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst.

The choice of this method is often dictated by the commercial availability and cost of the starting aryl halide versus the corresponding arene for DoM. It avoids the use of cryogenic temperatures and pyrophoric organolithium reagents, making it more amenable to larger-scale synthesis and parallel chemistry efforts.[11]

Reaction Scheme

Caption: Workflow for Pd-catalyzed synthesis.

Detailed Experimental Protocol

-

Step 1: Reaction Setup

-

In a Schlenk flask, combine 2-bromo-4-methoxybenzaldehyde, bis(pinacolato)diboron (B₂pin₂), and potassium acetate (KOAc).

-

Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

-

Step 2: Reaction

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude boronate ester can be used directly or hydrolyzed to the boronic acid by stirring with an aqueous acid as described in the DoM workup.

-

Purify the final product by recrystallization or column chromatography.

-

Comparative Analysis of Synthesis Methods

| Parameter | Directed ortho-Metalation (DoM) | Palladium-Catalyzed Borylation |

| Starting Material | 3-Methoxybenzaldehyde | 2-Bromo-4-methoxybenzaldehyde |

| Key Reagents | s-BuLi, TMEDA, Trialkyl borate | B₂pin₂, Pd catalyst, Base (e.g., KOAc) |

| Reaction Conditions | Cryogenic (-78 °C) | Elevated (80-90 °C) |

| Advantages | - High regioselectivity.[4] - Can start from a non-halogenated precursor. | - Milder conditions (avoids pyrophorics). - Good functional group tolerance.[9] - Often more scalable. |

| Disadvantages | - Requires cryogenic temperatures. - Use of pyrophoric organolithiums. - Sensitive to moisture and air. | - Requires a pre-halogenated starting material. - Cost and potential toxicity of palladium catalyst. - Potential for side reactions (e.g., dehalogenation). |

Purification and Characterization

Purification: The final product, this compound, is a solid. Recrystallization is a common and effective method for purification. A mixture of acetonitrile and water is often a suitable solvent system. Alternatively, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, methoxy group (~3.9 ppm), and the absence of the starting material.

-

Mass Spectrometry (MS): To confirm the molecular weight (179.97 g/mol ).

-

Melting Point: Comparison with the literature value (approx. 160 °C) can indicate purity.[3]

Conclusion

The synthesis of this compound can be effectively achieved through two primary, robust methods: Directed ortho-Metalation and palladium-catalyzed Miyaura borylation. The choice between these methods is a classic example of a strategic decision in synthesis design, weighing factors such as starting material availability, required equipment (cryogenics), scalability, and reagent sensitivity. For laboratory-scale synthesis where cryogenic setups are available, the DoM route offers an elegant solution starting from 3-methoxybenzaldehyde. For larger-scale preparations or in laboratories where handling pyrophoric reagents is less desirable, the palladium-catalyzed borylation of 2-bromo-4-methoxybenzaldehyde presents a reliable and often more practical alternative. Both routes, when executed with care, provide access to this highly valuable and versatile chemical building block.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. Directed Ortho Metalation [organic-chemistry.org]

- 7. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Methoxy-2-formylphenylboronic Acid in Modern Organic Synthesis: A Technical Guide

Introduction: A Versatile Bifunctional Reagent for Complex Molecule Synthesis

In the landscape of contemporary organic chemistry, the quest for efficient and selective methods for constructing carbon-carbon bonds remains a paramount objective. Among the myriad of tools available to the synthetic chemist, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly robust and versatile strategy. Central to the success of this reaction is the judicious choice of the organoboron coupling partner. 5-Methoxy-2-formylphenylboronic acid (CAS No. 40138-18-9) has garnered significant attention as a bifunctional building block, uniquely equipped with both a reactive boronic acid moiety for cross-coupling and a formyl group that serves as a versatile handle for subsequent chemical transformations. This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, a detailed synthesis protocol, and its strategic application in the synthesis of complex biaryl compounds, with a particular focus on the mechanistic underpinnings of the Suzuki-Miyaura reaction.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe utilization in the laboratory.

| Property | Value | Reference |

| CAS Number | 40138-18-9 | [1] |

| Molecular Formula | C₈H₉BO₄ | [1] |

| Molecular Weight | 179.97 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | Not reported | |

| Storage | Inert atmosphere, 2-8°C | [1] |

Safety Information: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1]

Synthesis of this compound: A Self-Validating Protocol

The reliable synthesis of this compound is a critical first step for its application in more complex synthetic endeavors. The following protocol is a robust and reproducible method starting from the commercially available 5-bromo-2-methoxybenzaldehyde.

Experimental Workflow: From Aryl Bromide to Boronic Acid

References

An In-Depth Technical Guide to 5-Methoxy-2-formylphenylboronic Acid: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-formylphenylboronic acid is a trifunctional aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid, a formyl group, and a methoxy group, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, including its crucial ring-chain tautomerism. It details a robust synthetic protocol, provides an analysis of its spectral characteristics, and explores its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Particular emphasis is placed on its role as a key intermediate in the synthesis of biologically active compounds, such as kinase inhibitors and analogues of anti-tubulin agents.

Molecular Structure and Physicochemical Properties

This compound is an organoboron compound with the chemical formula C₈H₉BO₄.[1][2] It typically appears as an orange to yellow or green powder.[3] The molecule's utility is defined by the orthogonal reactivity of its three key functional groups: the boronic acid, which is a cornerstone for palladium-catalyzed cross-coupling reactions; the aldehyde (formyl) group, which can undergo a wide range of transformations including reductive amination, oxidation, and olefination; and the methoxy group, an electron-donating group that modulates the electronic properties of the aromatic ring.

| Property | Value | Source(s) |

| IUPAC Name | (2-Formyl-5-methoxyphenyl)boronic acid | [4] |

| CAS Number | 40138-18-9 | [1][5] |

| Alternate CAS | 127972-02-5 | [3] |

| Molecular Formula | C₈H₉BO₄ | [1][3] |

| Molecular Weight | 179.97 g/mol | [6][7] |

| Appearance | Orange to yellow to green powder | [3] |

| Melting Point | 160 °C (lit.) | [3] |

| Storage | 2-8 °C, under inert atmosphere | [6][7] |

Critical Structural Feature: Ring-Chain Tautomerism

A paramount feature of 2-formylphenylboronic acids is their existence in a dynamic equilibrium between the open-chain aldehyde form and a cyclic hemiacetal form, a 3-hydroxy-1,3-dihydrobenzo[c][1][3]oxaborole.[1][8] This ring-chain tautomerism is a crucial consideration for its reactivity and biological activity.[1]

In solution, the two tautomers interconvert, with the position of the equilibrium being dependent on factors such as the solvent, temperature, and the presence of other substituents on the aromatic ring.[1] The cyclic form arises from the intramolecular nucleophilic attack of one of the boronic acid hydroxyl groups onto the electrophilic aldehyde carbon. This phenomenon is analogous to the hemiacetal formation in hydroxy aldehydes.[9]

Caption: Ring-chain tautomeric equilibrium of this compound.

The presence of the cyclic tautomer can significantly influence the molecule's reactivity. For instance, reactions targeting the aldehyde may be slower if the equilibrium favors the cyclic form. Furthermore, as the benzoxaborole moiety is a known pharmacophore that can interact with biological targets, this tautomerism has direct implications for drug design.[10] For example, the antifungal drug Tavaborole (AN2690) is a benzoxaborole that functions by inhibiting leucyl-tRNA synthetase (LeuRS).[1]

Synthesis of this compound

The synthesis of substituted phenylboronic acids often relies on the borylation of an organometallic intermediate, such as a Grignard or organolithium reagent. For this compound, a logical and effective strategy is the directed ortho-lithiation of a protected 4-methoxybenzaldehyde, followed by quenching with a boron electrophile. The protection of the aldehyde is critical to prevent its reaction with the strongly basic organolithium reagent. A dimethyl acetal is a suitable protecting group for this purpose.

Experimental Protocol: Synthesis via Directed ortho-Lithiation-Borylation

This protocol is based on established methodologies for the ortho-lithiation of substituted benzaldehyde acetals and subsequent borylation.[11]

Caption: Workflow for the synthesis of this compound.

Step 1: Protection of 4-Methoxybenzaldehyde

-

To a solution of 4-methoxybenzaldehyde (1.0 eq) in methanol, add trimethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-methoxybenzaldehyde dimethyl acetal.

Step 2: Directed ortho-Lithiation

-

Dissolve the 4-methoxybenzaldehyde dimethyl acetal (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add sec-Butyllithium (1.2 eq, as a solution in cyclohexane) dropwise via syringe, maintaining the internal temperature below -70 °C. The methoxy group directs the lithiation to the ortho position.[12]

-

Stir the resulting solution at -78 °C for 2 hours.

Step 3: Borylation

-

To the organolithium solution at -78 °C, add triisopropyl borate (1.5 eq) dropwise via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 4: Hydrolysis and Deprotection

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid. The acidic workup simultaneously hydrolyzes the boronate ester and the dimethyl acetal protecting group.

-

Stir vigorously for 2-4 hours at room temperature.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The data presented below are representative and consistent with the assigned structure.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure. The spectra can be complicated by the presence of the tautomeric cyclic form, leading to two sets of signals. The relative integration of these sets reflects the equilibrium ratio in the NMR solvent.[8]

¹H NMR (Representative, in DMSO-d₆):

-

~10.2 ppm (s, 1H): Aldehyde proton (-CHO) of the open-chain form.

-

~8.2 ppm (br s, 2H): Boronic acid protons (-B(OH)₂) of the open-chain form.

-

~7.0-7.8 ppm (m, 3H): Aromatic protons. The specific splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet) would correspond to the H-3, H-4, and H-6 protons on the benzene ring.

-

~6.5 ppm (d, 1H): Methine proton (-CH(OH)-) of the cyclic form.

-

~3.8 ppm (s, 3H): Methoxy protons (-OCH₃).

¹³C NMR (Representative, in DMSO-d₆):

-

~192 ppm: Aldehyde carbonyl carbon (-CHO).

-

~163 ppm: Aromatic carbon attached to the methoxy group (C-5).

-

~110-140 ppm: Remaining aromatic carbons. The carbon bearing the boronic acid group (C-2) may be broad or unobserved due to quadrupolar relaxation from the boron nucleus.[13]

-

~97 ppm: Methine carbon (-CH(OH)-) of the cyclic form.[1]

-

~55 ppm: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

-

M⁺ at m/z = 180: Corresponds to the molecular weight of the compound (for the most abundant isotopes, ¹²C, ¹H, ¹⁶O, ¹¹B).

-

[M-1]⁺ at m/z = 179: Loss of a hydrogen atom, a common fragmentation for aldehydes.[14]

-

[M-18]⁺ at m/z = 162: Loss of a water molecule (H₂O), characteristic of boronic acids.

-

[M-29]⁺ at m/z = 151: Loss of the formyl radical (•CHO).[14]

-

[M-45]⁺ at m/z = 135: Loss of the carboxyl radical (•COOH), potentially after rearrangement, or loss of B(OH)₂.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

~3300 cm⁻¹ (broad): O-H stretching of the boronic acid group, often showing evidence of hydrogen bonding.[3]

-

~2950-2850 cm⁻¹ (medium): C-H stretching of the aromatic, aldehyde, and methoxy groups.

-

~1680 cm⁻¹ (strong): C=O stretching of the aldehyde group. The position of this peak is sensitive to conjugation and potential intramolecular interactions.

-

~1600, ~1480 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~1350 cm⁻¹ (strong): Asymmetric B-O stretching.[3]

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

~1020 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl ether.

Applications in Organic Synthesis

The primary application of this compound is as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[15] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's aryl group and an aryl, vinyl, or alkyl halide or triflate, providing a powerful method for constructing biaryl scaffolds.[2]

The Suzuki-Miyaura Cross-Coupling Reaction

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the context of this compound, the electron-donating methoxy group (-OCH₃) increases the electron density on the phenyl ring. This enhances the nucleophilicity of the aryl group, which can facilitate the transmetalation step—the transfer of the aryl group from boron to the palladium center. Conversely, the electron-withdrawing formyl group (-CHO) deactivates the ring, but its ortho position relative to the boronic acid can introduce steric effects that may influence the rate and selectivity of the coupling.

Synthesis of Bioactive Molecules

The biaryl motif is a privileged structure in medicinal chemistry. This compound is an ideal precursor for synthesizing complex molecules with potential therapeutic applications, particularly in oncology.

Example Application: Precursor for Combretastatin Analogues and Kinase Inhibitors

Combretastatins are a class of natural products that act as potent inhibitors of tubulin polymerization, making them valuable anticancer agents.[2][4] Many synthetic analogues feature complex biaryl systems. The 3,4,5-trimethoxyphenyl ring is a common feature in many tubulin inhibitors, and coupling partners like this compound can be used to construct analogues with modified substitution patterns to explore structure-activity relationships (SAR).[16][17]

Similarly, many small-molecule kinase inhibitors, which are a major class of targeted cancer therapies, are based on heteroaromatic cores decorated with various substituted phenyl rings.[18][19] The 2-ethoxy-5-methoxyphenyl moiety, a close analogue of the structure provided by the title compound, has been shown to be a key component in potent and selective Aurora kinase inhibitors.[6] this compound provides a direct route to introduce a similar pharmacophore, with the added benefit of the formyl group for further synthetic elaboration.

Conclusion

This compound is a sophisticated and highly valuable building block for synthetic and medicinal chemists. Its structural complexity, highlighted by the ring-chain tautomerism, offers both challenges and opportunities in synthesis and drug design. A firm understanding of its synthesis, spectroscopic properties, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is essential for leveraging its full potential. As the demand for novel, complex small molecules continues to grow in drug discovery and materials science, the utility of such versatile, trifunctional reagents is set to expand, making this compound a key component in the modern synthetic chemist's toolbox.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. cris.unibo.it [cris.unibo.it]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

5-Methoxy-2-formylphenylboronic acid literature review

An In-depth Technical Guide to 5-Methoxy-2-formylphenylboronic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional organoboron reagent of significant interest in modern synthetic chemistry. Its unique architecture, featuring a nucleophilic boronic acid moiety and an electrophilic formyl group in an ortho/para relationship with an activating methoxy substituent, makes it a powerful and versatile building block. This guide provides a comprehensive technical overview of its properties, synthesis, core reactivity, and applications. We delve into the mechanistic nuances of its primary application in Suzuki-Miyaura cross-coupling reactions and provide a detailed, field-proven experimental protocol. Furthermore, this document explores its utility in medicinal chemistry and material science, underscoring its value to researchers and drug development professionals.

Core Characteristics and Physicochemical Properties

This compound, also known as 5-formyl-2-methoxyphenylboronic acid, is a stable, solid compound at room temperature.[1] The strategic placement of its three functional groups dictates its chemical behavior. The boronic acid is the reactive handle for palladium-catalyzed cross-coupling, the methoxy group acts as an electron-donating group that can modulate the reactivity of the aromatic ring, and the formyl (aldehyde) group provides a site for a vast array of subsequent chemical transformations.[2][3] This trifecta of functionality makes it an exceptionally valuable intermediate in multi-step synthetic campaigns.[1]

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (5-Methoxy-2-formylphenyl)boronic acid | N/A |

| Synonyms | 2-Formyl-5-methoxyphenylboronic acid, 5-Formyl-2-methoxybenzeneboronic acid | [1] |

| CAS Number | 40138-18-9, 127972-02-5 | [1] |

| Molecular Formula | C₈H₉BO₄ | [1][4] |

| Molecular Weight | 179.97 g/mol | [1] |

| Appearance | Orange to yellow to green powder; solid | [1] |

| Melting Point | 160 °C (lit.) | [1] |

| Solubility | Soluble in polar organic solvents | [5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere; moisture sensitive | [1][6] |

Structural Dynamics: The Open and Cyclic Forms

A critical feature of ortho-formylphenylboronic acids is their tendency to exist in equilibrium between the open-chain aldehyde form and a cyclic hemiacetal form, a 3-hydroxybenzoxaborole.[7][8] This equilibrium is influenced by the solvent, temperature, and pH. The presence of an electron-withdrawing substituent can favor the cyclic isomer.[7] This tautomerization is not merely a structural curiosity; it can have profound implications for reactivity and biological activity, as the cyclic form presents a different steric and electronic profile to catalysts and biological targets.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H9BO4 | CID 2734366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. achmem.com [achmem.com]

- 7. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Unseen Architect: A Technical Guide to 5-Methoxy-2-formylphenylboronic Acid

A Senior Application Scientist's Perspective on a Versatile Building Block in Modern Chemistry

Introduction: The Strategic Importance of a Bifunctional Reagent

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5-Methoxy-2-formylphenylboronic acid (CAS No. 127972-02-5) has emerged as a particularly valuable reagent.[1][2] Its utility stems from the presence of two key functional groups on a phenyl ring: a boronic acid and a formyl group, positioned ortho to each other, with a methoxy group providing additional electronic influence. This arrangement makes it a powerful linchpin in the synthesis of a diverse array of heterocyclic systems and complex molecules, particularly in the realm of drug discovery and materials science.[1] This guide provides an in-depth exploration of the discovery, synthesis, and key applications of this versatile compound, offering insights for researchers and professionals in the chemical sciences.

Part 1: The Genesis of this compound - A Story of Directed Synthesis

The discovery of this compound is intrinsically linked to the development of a powerful synthetic methodology known as Directed ortho-Metalation (DoM) . Pioneered and extensively developed by the research group of Victor Snieckus, DoM provides a predictable and regioselective method for the functionalization of aromatic rings. The logic of this synthetic strategy is elegantly illustrated in the conceptual workflow below.

References

Introduction: The Strategic Importance of 5-Methoxy-2-formylphenylboronic Acid

An In-Depth Technical Guide to the Solubility and Stability of 5-Methoxy-2-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organoboron compound that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique structure, featuring both a boronic acid moiety and an aldehyde group, allows for sequential and orthogonal chemical transformations. This makes it a highly valuable reagent in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry and materials science. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds to create biaryl systems[1]. The adjacent formyl group can serve as a handle for subsequent reactions such as reductive amination, Wittig reactions, or cyclizations, enabling rapid diversification of molecular scaffolds.

The efficacy and reproducibility of synthetic routes employing this reagent are, however, critically dependent on its solubility in reaction media and its stability under various storage and experimental conditions. A comprehensive understanding of these physicochemical properties is paramount for optimizing reaction yields, ensuring product purity, and maintaining the integrity of the reagent over time. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the solubility and stability of this compound, offering field-proven insights and actionable protocols for its effective use in a research and development setting.

Section 1: Physicochemical Properties and Solubility Profile

The physical state of this compound is typically a solid, with a molecular weight of 179.97 g/mol [2]. Understanding its solubility is the first step in designing successful reaction protocols, as it dictates the choice of solvent for achieving a homogeneous reaction mixture, which is crucial for optimal kinetics and yield.

General Solubility Characteristics

Phenylboronic acids as a class exhibit predictable solubility trends. Their polarity, imparted by the hydroxyl groups on the boron atom, allows for solubility in polar organic solvents. Conversely, they show poor solubility in nonpolar hydrocarbon solvents. This property is often exploited during purification, where hydrocarbons can be used to wash away nonpolar organic impurities[3].

Based on the general behavior of substituted phenylboronic acids, the solubility of this compound can be summarized as follows[3][4]. The presence of the polar methoxy and formyl groups is expected to enhance its solubility in polar solvents compared to unsubstituted phenylboronic acid.

Data Presentation: Expected Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Field Insights |

| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | High | The oxygen atoms in ether solvents can hydrogen bond with the B(OH)₂ group, facilitating dissolution. THF and Dioxane are common solvents for Suzuki-Miyaura reactions. |

| Ketones | Acetone, 2-Butanone | High | Similar to ethers, the carbonyl oxygen can act as a hydrogen bond acceptor[3][4]. |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Soluble, but caution is advised. Boronic acids can form boronate esters with diols or even simple alcohols under certain conditions, which can affect reactivity. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Provides a balance of polarity suitable for dissolving the boronic acid without being overly reactive[3]. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent at solvating polar molecules. DMSO can enhance the stability of some compounds by forming strong intermolecular interactions[5]. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Very Low | The nonpolar nature of these solvents makes them unsuitable for dissolving the polar boronic acid. They are effective for use as anti-solvents or for washing the solid product[3][4]. |

| Water | Water | Low | While the boronic acid group has some polarity, overall aqueous solubility is limited. It is often necessary to use a co-solvent and a base (e.g., Na₂CO₃, K₂CO₃) to achieve sufficient solubility for aqueous cross-coupling reactions[]. |

Experimental Protocol: Determining Solubility

To establish a precise solubility value in a novel solvent system, a standardized experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the solubility (in mg/mL) of this compound in a specific solvent at a defined temperature.

Methodology:

-

Preparation: Add a pre-weighed excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or shaker for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

-

Solvent Removal: Evaporate the solvent from the filtered supernatant under reduced pressure or a stream of inert gas until a constant weight of the dissolved solid is achieved.

-

Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Weight of residue (mg)) / (Volume of supernatant taken (mL))

This self-validating system ensures that the measured concentration represents the true saturation point under the specified conditions.

Section 2: Chemical Stability and Degradation Pathways

The stability of this compound is a critical parameter that influences its shelf-life, reactivity, and the purity of reaction products. Several factors, including temperature, moisture, air, light, and pH, can impact its integrity.

Recommended Storage and Handling

Vendor safety data sheets (SDS) provide authoritative guidance on storage. For long-term stability, this compound should be stored under the following conditions[7]:

-

Temperature: Refrigerated at 2-8 °C. Lower temperatures slow the rate of potential degradation reactions[8].

-

Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen). This is crucial to prevent oxidative degradation.

-

Moisture: Kept in a tightly sealed container in a dry place. The compound is moisture-sensitive.

Proper handling is essential to maintain purity and ensure user safety. Always handle the solid in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid inhalation and contact with skin or eyes[9].

Key Degradation Pathways

Several chemical processes can lead to the degradation of this compound. Understanding these pathways is key to mitigating them.

A unique feature of 2-formylphenylboronic acids is their tendency to exist in a tautomeric equilibrium with their cyclic form, a 3-hydroxybenzoxaborole[10]. This intramolecular cyclization is a reversible process that can impact the compound's reactivity and spectroscopic characterization. The position of the equilibrium is influenced by the solvent and the electronic nature of other substituents on the phenyl ring.

Caption: Tautomeric equilibrium of 2-formylphenylboronic acids.

Like many organoboranes, the carbon-boron bond in this compound is susceptible to oxidative cleavage. This process, often referred to as deborylation, can be initiated by atmospheric oxygen or other oxidizing agents, leading to the formation of the corresponding phenol (5-methoxy-2-formylphenol). This is a major reason why storage under an inert atmosphere is critical. Studies on other boronic acids have shown that this degradation can be accelerated by factors like light and the presence of certain metals[11].

Caption: Oxidative cleavage of the carbon-boron bond.

Under dehydrating conditions, such as heating or exposure to a desiccating environment, boronic acids can undergo intermolecular condensation to form cyclic trimers known as boroxines (triarylanydroboronic acids). This process is also reversible upon the addition of water. The formation of boroxine can reduce the effective concentration of the active monomeric boronic acid in a reaction, potentially leading to lower yields or inconsistent results.

Section 3: Analytical Methods for Purity and Stability Assessment

Routine analysis is a cornerstone of ensuring the quality and integrity of any chemical reagent. For this compound, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly used techniques.

HPLC Method for Purity and Stability Monitoring

A well-developed HPLC method can separate the parent compound from its potential impurities and degradation products, allowing for accurate quantification.

Experimental Protocol: Reverse-Phase HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size)[12].

-

Mobile Phase: A gradient elution is typically most effective.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

-

0-1 min: 10% B

-

1-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-13 min: 90% to 10% B

-

13-15 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve an accurately weighed sample (~1 mg) in 10 mL of a 1:1 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.

-

Analysis: Inject 5 µL of the sample solution. Purity is determined by the area percentage of the main peak relative to the total peak area.

Workflow for a Formal Stability Study

To rigorously assess the stability of this compound under specific stress conditions (e.g., for formulation development), a structured workflow is essential.

// Nodes A [label="1. Reference Sample (T=0)\nPrepare stock solution\nAnalyze by HPLC/NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Sample Preparation\nAliquot solid into vials for each\nstress condition", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Stress Conditions Incubation\n- 40°C / 75% RH\n- 25°C / 60% RH\n- 5°C (Control)\n- Photostability Chamber", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Time Point Sampling\nPull samples at T=1, 2, 4 weeks", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Analysis\nDissolve sample and analyze\nby validated HPLC method", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Data Evaluation\n- Compare purity (% area) to T=0\n- Identify and quantify degradation products", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Experimental workflow for a chemical stability study.

NMR Spectroscopy Insights

NMR spectroscopy provides invaluable structural information.

-

¹H NMR: Can be used to confirm the identity of the compound and detect impurities. Characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, and methoxy protons (~3.9 ppm) would be expected[13].

-

¹¹B NMR: This technique is particularly useful for studying boronic acids. It can help elucidate the equilibrium between the trigonal planar boronic acid and the tetrahedral boronate species that forms in the presence of bases or diols, which is a key aspect of its reactivity[14].

-

Quantitative NMR (qNMR): Can be employed as a primary method for determining the absolute purity (assay) of a reference standard without the need for a compound-specific standard, offering an excellent alternative to chromatographic methods[15].

Conclusion

This compound is a powerful synthetic intermediate whose effective application hinges on a solid understanding of its solubility and stability. It exhibits good solubility in common polar organic solvents like THF, DMF, and acetone, but is poorly soluble in nonpolar hydrocarbons. Its stability is best maintained by storage at refrigerated temperatures (2-8 °C) under a dry, inert atmosphere to mitigate oxidative deborylation and dehydrative trimerization. Researchers must also be aware of the inherent tautomeric equilibrium between the open-chain and cyclic benzoxaborole forms. By employing rigorous handling procedures and robust analytical methods like HPLC and NMR, scientists can ensure the quality of this reagent, leading to more reliable, reproducible, and successful outcomes in their synthetic endeavors.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound | C8H9BO4 | CID 2734366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. experts.umn.edu [experts.umn.edu]

- 7. achmem.com [achmem.com]

- 8. sugar-energy.com [sugar-energy.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scirp.org [scirp.org]

- 13. This compound(40138-18-9) 1H NMR [m.chemicalbook.com]

- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]

NMR and mass spectrometry data for 5-Methoxy-2-formylphenylboronic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2-formylphenylboronic acid

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. As a building block, its utility stems from the presence of three distinct functional groups: a boronic acid, a methoxy group, and an aldehyde. The boronic acid moiety is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forming carbon-carbon bonds. The aldehyde and methoxy groups provide additional handles for synthetic modification, making this molecule a versatile precursor for complex molecular architectures.

Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. This guide provides a detailed analysis of this compound using two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the interpretation of its ¹H and ¹³C NMR spectra, predict its mass spectral fragmentation patterns, and provide standardized protocols for data acquisition, adhering to the principles of scientific integrity and experimental reproducibility.

Molecular Structure and Physicochemical Properties

Before analyzing its spectral data, it is essential to understand the molecule's fundamental properties.

The structure consists of a benzene ring substituted with a formyl (-CHO) group at position 2, a methoxy (-OCH₃) group at position 5, and a boronic acid [-B(OH)₂] group at position 1.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus influences its resonance frequency, providing a unique fingerprint of the molecular structure.[5][6]

¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Causality Behind Expected Chemical Shifts:

-

Aldehyde Proton (-CHO): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group (C=O) and will appear significantly downfield.[7]

-

Aromatic Protons (Ar-H): The chemical shifts of the three aromatic protons are influenced by the electronic effects of the substituents. The formyl and boronic acid groups are electron-withdrawing (deshielding), while the methoxy group is electron-donating (shielding).[8] This results in distinct signals for each aromatic proton.

-

Methoxy Protons (-OCH₃): These protons are attached to a carbon bonded to an oxygen atom, causing a moderate downfield shift.

-

Boronic Acid Protons (-B(OH)₂): These protons are acidic and their signal is often broad. It can exchange with residual water in the solvent, sometimes leading to its disappearance or a shift in its position.

Experimental Data Summary (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet (s) | 1H | Aldehyde (-CHO) | Highly deshielded by the carbonyl group. |

| ~8.5 (broad) | Singlet (s) | 2H | Boronic Acid (-OH) | Acidic protons, often broad and exchangeable. |

| ~7.6 | Doublet (d) | 1H | Ar-H (H-6) | Ortho to the electron-withdrawing formyl group. |

| ~7.3 | Doublet of doublets (dd) | 1H | Ar-H (H-4) | Ortho to the methoxy group and meta to the formyl group. |

| ~7.2 | Singlet-like (d) | 1H | Ar-H (H-3) | Ortho to the formyl group and influenced by the adjacent boronic acid. |

| ~3.8 | Singlet (s) | 3H | Methoxy (-OCH₃) | Protons on a carbon adjacent to an oxygen atom. |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Causality Behind Expected Chemical Shifts:

-

Carbonyl Carbon (-CHO): The carbon of the aldehyde group is extremely deshielded and appears far downfield, typically in the 190-200 ppm range.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the boronic acid (C-B) may show a broad signal or be difficult to observe due to the quadrupolar nature of the boron nucleus.[9] The carbons attached to the methoxy (C-O) and formyl (C-CHO) groups will be significantly affected by these substituents.

-

Methoxy Carbon (-OCH₃): This carbon appears in the typical range for an ether, around 55-60 ppm.

Predicted ¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | Carbonyl (-CHO) | Highly deshielded due to the double bond to oxygen. |

| ~162 | C-5 (C-OCH₃) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~140 | C-2 (C-CHO) | Aromatic carbon attached to the electron-withdrawing formyl group. |

| ~135 | C-6 | Aromatic CH carbon. |

| ~125 | C-1 (C-B) | Carbon attached to boron; signal may be broad or unobserved. |

| ~120 | C-4 | Aromatic CH carbon. |

| ~115 | C-3 | Aromatic CH carbon. |

| ~56 | Methoxy (-OCH₃) | Aliphatic carbon attached to oxygen. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.[10]

Ionization and Fragmentation

In a typical Electron Ionization (EI) mass spectrometer, a high-energy electron beam bombards the molecule, ejecting an electron to form a positively charged molecular ion (M⁺•).[11] This molecular ion is often energetically unstable and fragments into smaller, more stable ions and neutral radicals. Only the charged fragments are detected. The fragmentation pattern is a unique characteristic of the molecule's structure.[11][12]

Predicted Fragmentation Pathway:

The fragmentation of this compound is expected to proceed through several key pathways:

-

Loss of a Hydrogen Radical (M-1): Cleavage of the C-H bond in the aldehyde group is a common fragmentation pathway for aldehydes.[12]

-

Loss of the Formyl Radical (M-29): The entire -CHO group can be lost.

-

Loss of a Methoxy Radical (M-31): Cleavage of the O-CH₃ bond can occur.

-

Loss of Water (M-18): Boronic acids can readily lose water, especially under thermal conditions in the mass spectrometer.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Mass Spectrum Data Summary

The mass spectrum will show a peak for the molecular ion and various fragment ions.

Expected Key m/z Peaks:

| m/z Value | Ion Identity | Rationale |

| 180 | [C₈H₉BO₄]⁺• (Molecular Ion) | The intact molecule with one electron removed. |

| 179 | [M - H]⁺ | Loss of the aldehydic hydrogen radical. |

| 162 | [M - H₂O]⁺• | Loss of a water molecule from the boronic acid group. |

| 151 | [M - CHO]⁺ | Loss of the formyl radical. |

| 149 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental procedures are crucial.

General Workflow for Spectroscopic Analysis

Caption: General experimental workflow for NMR and MS analysis.

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation. Apply phase and baseline corrections to the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent compatible with the ionization method, such as methanol or acetonitrile.[13]

-

Ionization Method Selection: Choose an appropriate ionization method. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique suitable for less volatile compounds and often shows a prominent molecular ion peak with less fragmentation.[13][14]

-

Instrument Setup: Calibrate the mass analyzer using a known standard. Set the parameters for the ion source, such as temperature and voltage.

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to ensure detection of the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the lower mass peaks to identify fragment ions and elucidate the fragmentation pattern, comparing it to the predicted pathways.

Conclusion

The spectroscopic analysis of this compound by NMR and MS provides a comprehensive and definitive confirmation of its molecular structure. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, with chemical shifts and coupling patterns that align perfectly with the assigned structure. Mass spectrometry corroborates the molecular weight and offers valuable structural insights through predictable fragmentation pathways. The combination of these powerful analytical techniques, guided by robust experimental protocols, ensures the identity and purity of this versatile chemical building block, enabling its confident application in drug discovery and synthetic chemistry.

References

- 1. This compound(40138-18-9) 1H NMR [m.chemicalbook.com]

- 2. This compound | PCOVERY [pcovery.com]

- 3. 2-Formyl-5-methoxyphenylboronic acid | [frontierspecialtychemicals.com]

- 4. achmem.com [achmem.com]

- 5. forskning.ruc.dk [forskning.ruc.dk]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. web.pdx.edu [web.pdx.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. uni-saarland.de [uni-saarland.de]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Safety and Handling of 5-Methoxy-2-formylphenylboronic Acid

Introduction

5-Methoxy-2-formylphenylboronic acid is a versatile organic compound that serves as a crucial building block in various fields, including organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a boronic acid, a formyl group, and a methoxy substituent on a phenyl ring, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the safety and handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Identification

Understanding the fundamental properties of a chemical is the first step toward safe handling.

| Property | Value | Source |

| CAS Number | 127972-02-5 | --INVALID-LINK--[1] |

| Molecular Formula | C8H9BO4 | --INVALID-LINK--[1] |

| Molecular Weight | 179.97 g/mol | --INVALID-LINK--[1] |

| Appearance | Orange to yellow to green powder | --INVALID-LINK--[1] |

| Melting Point | 160 °C (lit.) | --INVALID-LINK--[1] |

| Purity | Typically 97-105% (by titration) | --INVALID-LINK--[1] |

| Synonyms | 5-Formyl-2-methoxybenzeneboronic acid | --INVALID-LINK--[1] |

Hazard Identification and Risk Assessment

While some suppliers may not classify this compound as a hazardous substance, it is crucial to handle it with care, as with all laboratory chemicals. Some safety data sheets (SDS) indicate potential hazards.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[2]

-

H302: Harmful if swallowed.[3]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[3]

Signal Word: Danger or Warning[2][5]

Pictograms:

-

GHS05 (Corrosion)[2]

-

GHS07 (Exclamation Mark)

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4]

-

P310: Immediately call a POISON CENTER or doctor/physician.[2]

Causality of Hazards

The reactivity of the boronic acid and aldehyde functional groups is the primary source of potential hazards. Boronic acids can interact with biological molecules, and aldehydes can be irritants. The powdered nature of the compound also poses an inhalation risk.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure laboratory safety.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[4] For operations that may generate dust, a chemical fume hood is essential to minimize inhalation exposure.[6][7]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of personal safety.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[3][7] Standard eyeglasses do not offer adequate protection.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[7][8] Inspect gloves for any signs of damage before use and wash hands thoroughly after handling.[6]

-

Body Protection: A lab coat should be worn to protect street clothing and skin from contamination.[7] Ensure it is properly fastened.

-

Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.[7]

Storage

Proper storage is crucial for maintaining the integrity of the compound and preventing accidents.

-

Temperature: Store in a cool, dry place, typically between 2-8°C.[1][5] Some sources may indicate room temperature storage under an inert atmosphere.[2]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent degradation.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4]

-

Incompatibilities: Keep away from strong acids and strong bases.[4]

Experimental Protocols and Workflows

The following are generalized protocols for common laboratory procedures involving this compound. Always refer to a specific, validated experimental procedure for your application.

Weighing and Transferring

Caption: Workflow for weighing and transferring the solid compound.

In-Situ Reaction Quenching and Work-up

This diagram illustrates a general decision-making process for quenching a reaction containing an arylboronic acid.

Caption: Decision workflow for reaction quenching and product isolation.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4][9]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3][4] If skin irritation occurs, get medical advice/attention.[4]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water.[4] Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[3] Use personal protective equipment as required.[4] Avoid dust formation.[3]

-

Environmental Precautions: Do not let the product enter drains.[3]

-

Containment and Cleaning: Sweep up and shovel into suitable containers for disposal.[4] Avoid creating dust.[3]

Disposal Considerations

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

-

Waste Classification: Chemical waste generators must determine whether a chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[4]

-

Disposal Method: Dispose of contents/container to an approved waste disposal plant.[4][9]

-

Small Quantities: For very small amounts, some local regulations may permit disposal down the drain with a large excess of water, but this should be confirmed with your institution's Environmental Health & Safety (EHS) department.[8][10] Neutralization with a mild base like sodium bicarbonate may be an option for small-scale disposal, but always follow local guidelines.[8]

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent in several areas of chemical research:

-

Organic Synthesis: It serves as a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions, to create complex organic molecules.[1]

-

Drug Development: The boronic acid moiety allows for the formation of stable complexes with biomolecules, making it useful in the design of targeted therapies and drug delivery systems.[1][11][12]

-

Bioconjugation and Sensors: This compound can be used in bioconjugation techniques and in the development of chemical sensors.[1]

Conclusion

This compound is a chemical with significant utility in scientific research and development. A thorough understanding of its properties and potential hazards, coupled with strict adherence to safety protocols, is essential for its safe handling. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can minimize risks and create a safe laboratory environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (5-Formyl-2-methoxyphenyl)boronic acid | 127972-02-5 [sigmaaldrich.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. achmem.com [achmem.com]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 8. laballey.com [laballey.com]

- 9. fishersci.com [fishersci.com]

- 10. sciencing.com [sciencing.com]

- 11. mdpi.com [mdpi.com]

- 12. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 5-Methoxy-2-formylphenylboronic Acid

Introduction: A Multifunctional Building Block for Modern Synthesis

5-Methoxy-2-formylphenylboronic acid (CAS No: 127972-02-5) has emerged as a highly valuable and versatile reagent in contemporary organic synthesis.[1] Its structure is distinguished by the strategic placement of three key functional groups on a phenyl ring: a boronic acid, a formyl (aldehyde) group, and a methoxy group. This unique arrangement makes it an exceptional building block for constructing complex molecular architectures, particularly those relevant to the pharmaceutical, agrochemical, and materials science sectors.[1]

The boronic acid moiety is renowned for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The ortho-formyl group serves as a versatile handle for a myriad of transformations, including condensations, reductive aminations, and as a directing group. The electron-donating methoxy group can influence the electronic properties of the aromatic ring, impacting reaction kinetics and regioselectivity. This guide provides an in-depth exploration of the key applications of this reagent, complete with detailed mechanistic insights and field-proven laboratory protocols designed for researchers and drug development professionals.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is paramount for its successful application and safe handling.

| Property | Value | Reference |

| CAS Number | 127972-02-5 | [1] |

| Molecular Formula | C₈H₉BO₄ | [1][2] |

| Molecular Weight | 179.97 g/mol | [1] |

| Appearance | Orange to yellow to green powder | [1] |

| Melting Point | 160 °C (lit.) | [1] |

| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere. | [1][3] |

Handling Insight: Phenylboronic acids can be susceptible to protodeboronation, especially under harsh acidic or basic conditions or prolonged heating in the presence of water.[4] It is crucial to use anhydrous solvents where specified and to conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of both the reagent and the catalyst.

Core Application I: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of C-C bonds, particularly for synthesizing biaryl compounds.[5][6] this compound serves as an excellent coupling partner, enabling the introduction of a methoxy- and formyl-substituted phenyl ring into a target molecule.

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][7] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (or triflate) bond, forming a Pd(II) complex.

-

Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the Pd(II) complex. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Aldehyde

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

-

A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃) or DtBuPF) (0.04-0.06 equiv)

-

Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent system (e.g., 1,4-Dioxane/Water, Toluene, or THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[4]

-

Solvent Addition: Add the anhydrous solvent (e.g., THF) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[4]

-

Degassing: Stir the suspension and degas the mixture by bubbling argon through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Catalyst Addition: In a separate vial, quickly weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and the ligand (e.g., DtBuPF, 0.06 equiv) and add them to the reaction flask under a positive flow of argon.[4]

-

Reaction Execution: Seal the flask and heat the mixture to the target temperature (typically 70-100 °C) with vigorous stirring.[4][5]

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).[4]

-

Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with 1N HCl to remove the base and excess boronic acid, followed by a brine wash.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][5]

Core Application II: The Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a powerful multicomponent reaction that couples an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid to form substituted amines, including valuable α-amino acids.[8][9][10] this compound can act as the boronic acid component, providing the aryl group that serves as the nucleophile.[8]

Mechanistic Rationale

This reaction is prized for its operational simplicity and tolerance of a wide range of functional groups.[8][10] The process involves a series of equilibria:

-

Condensation of the amine and carbonyl to form an iminium ion.

-

Reaction between the boronic acid and an α-hydroxy carbonyl (if used) or formation of a boronate complex.

-

Irreversible, intramolecular transfer of the aryl group from the boron atom to the electrophilic iminium carbon, which drives the reaction to completion.[9]

The irreversibility of the final C-C bond-forming step gives the Petasis reaction a significant advantage over the classic Mannich reaction, often leading to higher yields and a broader substrate scope.[9]

Caption: General workflow of the three-component Petasis reaction.

Detailed Protocol: Synthesis of an α-Aryl Glycine Derivative

This protocol outlines the synthesis of an unnatural α-amino acid using glyoxylic acid as the carbonyl component.

Materials:

-

A secondary amine (e.g., morpholine) (1.0 equiv)

-

Glyoxylic acid monohydrate (1.0 equiv)

-

This compound (1.1 equiv)

-

Solvent (e.g., Dichloromethane (DCM) or Ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equiv) and glyoxylic acid (1.0 equiv) in the chosen solvent (e.g., DCM) at room temperature.[9]

-

Boronic Acid Addition: Add this compound (1.1 equiv) to the stirred solution.

-

Reaction Execution: Stir the mixture at room temperature. The reaction is often complete within 12-24 hours. Elevated temperatures (40-60 °C) can be used to accelerate the conversion of less reactive substrates.

-

Monitoring: Monitor the formation of the product by TLC or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can often be purified directly without an aqueous workup.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to yield the desired α-amino acid derivative.